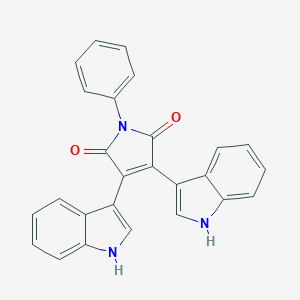

2,3-bis(1H-indol-3-yl)N-phenylmaleimide

Description

Properties

CAS No. |

137130-05-3 |

|---|---|

Molecular Formula |

C26H17N3O2 |

Molecular Weight |

403.4 g/mol |

IUPAC Name |

3,4-bis(1H-indol-3-yl)-1-phenylpyrrole-2,5-dione |

InChI |

InChI=1S/C26H17N3O2/c30-25-23(19-14-27-21-12-6-4-10-17(19)21)24(20-15-28-22-13-7-5-11-18(20)22)26(31)29(25)16-8-2-1-3-9-16/h1-15,27-28H |

InChI Key |

SDDXXRODNCCPAQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |

Synonyms |

3,4-BIS-(1H-INDOL-3-YL)-1-PHENYL-PYRROLE-2,5-DIONE |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bisindolylmaleimide Derivatives

Physicochemical and Electronic Properties

- Solubility : N-Methyl and N-phenyl derivatives are generally less water-soluble than their carboxylated analogs, necessitating formulation adjustments for biological assays .

Preparation Methods

Reaction Design and Precursor Synthesis

The Grignard approach, pioneered by Steglich et al., involves substituting halogenated maleimides with indole nucleophiles. For 2,3-bis(1H-indol-3-yl)N-phenylmaleimide, the synthesis begins with N-phenyl-2,3-dibromomaleimide (1 ), prepared via bromination of N-phenylmaleic anhydride followed by cyclization. Reacting 1 with two equivalents of indolyl magnesium iodide (2 ) in toluene/THF (5:1:1) at 0–25°C yields the bisindolyl product (3 ) (Fig. 1A). Solvent polarity critically influences substitution: toluene promotes bis-substitution (72% yield), while THF favors mono-adducts.

Optimization and Scalability

Key improvements include using 2.1–3 mol equivalents of Grignard reagent to drive complete substitution and adding aqueous NH₄Cl to simplify workup. Scaling this reaction to 770 g of 1 achieved a 72% yield of 3 , demonstrating industrial viability. However, the method requires stringent anhydrous conditions and generates stoichiometric magnesium byproducts.

Perkin Condensation and Maleimide Ring Formation

Maleic Anhydride Intermediate Synthesis

Davis et al.’s Perkin condensation constructs the maleic anhydride core from indole derivatives. Treating indole-3-glyoxylic acid (4 ) with oxalyl chloride forms 2-(1H-indol-3-yl)-2-oxoacetyl chloride (5 ), which reacts with 2-(1H-indol-3-yl)acetic acid (6 ) in triethylamine to yield 2,3-bis(1H-indol-3-yl)maleic anhydride (7 ) (Fig. 1B). Cyclization of 7 with aniline in acetic anhydride and Ni(OAc)₂·4H₂O (0.2 mol%) produces 3 via N-phenylmaleamic acid (8 ).

Yield Enhancement Strategies

Faul et al. improved yields (36% → 85%) by substituting 6 with acetamide derivatives and using KOtBu in THF. Protecting indole nitrogens with Boc groups minimizes side reactions but complicates deprotection.

Suzuki-Miyaura Cross-Coupling

Triflate Intermediate Preparation

Neel et al. demonstrated Suzuki coupling for unsymmetrical BIMs. N-Phenylmaleimide-2,3-ditriflate (9 ), synthesized from N-phenylmaleamide (10 ) and Tf₂O, couples with 1H-indol-3-ylboronic acid (11 ) under Pd(PPh₃)₄ catalysis (Fig. 1C). Sequential couplings at 80°C in dioxane/H₂O (3:1) afford 3 in 55% yield.

Regioselectivity and Limitations

While Pd catalysts enable precise indole placement, steric hindrance from the phenyl group reduces reactivity at C-3. Microwave-assisted heating (120°C, 20 min) improves conversion but risks maleimide ring degradation.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for this compound Synthesis

Mechanistic Insights and Side Reactions

Competing Pathways in Grignard Reactions

In polar solvents (THF), mono-substitution dominates due to stabilized Mg intermediates, whereas toluene’s low polarity favors bis-adducts via rapid second substitution. Residual HMPA (hexamethylphosphoramide) enhances Grignard reactivity but poses toxicity concerns.

Maleimide Ring Stability

Cyclization of 8 using acetic anhydride/Ni(OAc)₂ (per US3839358A) prevents maleic anhydride reversion. Excess Ac₂O (2.1–3 eq) ensures complete dehydration, while <1 eq Ni²⁺ minimizes nickel contamination.

Industrial and Environmental Considerations

The Grignard method’s scalability suits bulk production, but Mg waste necessitates recycling protocols. The Perkin route, though lower-yielding, uses benign solvents (acetone) and avoids heavy metals. Life-cycle assessments favor Suzuki coupling for small-scale, high-purity batches despite Pd costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.